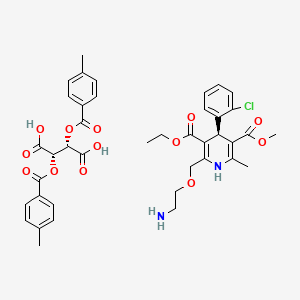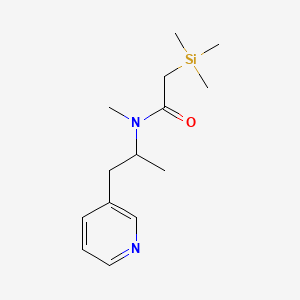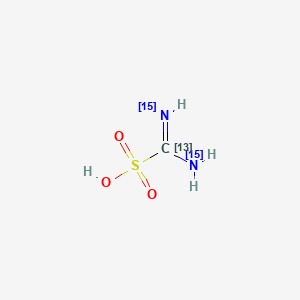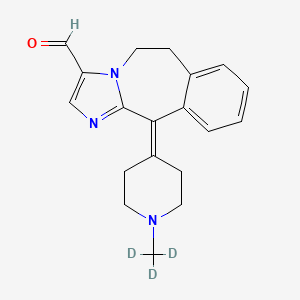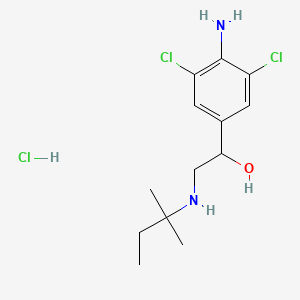
Clenpenterol hydrochloride
Overview
Description
Clenpenterol hydrochloride is a compound with the molecular formula C13H21Cl3N2O . It is also known by other names such as 1-(4-amino-3,5-dichlorophenyl)-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride . It is a direct-acting sympathomimetic agent with mainly beta-adrenergic activity and a selective action on β2 receptors .
Molecular Structure Analysis
The molecular weight of Clenpenterol hydrochloride is 327.7 g/mol . The InChI string representation of its structure is InChI=1S/C13H20Cl2N2O.ClH/c1-4-13(2,3)17-7-11(18)8-5-9(14)12(16)10(15)6-8;/h5-6,11,17-18H,4,7,16H2,1-3H3;1H .
Physical And Chemical Properties Analysis
Clenpenterol hydrochloride is a white crystalline powder . It has a molecular weight of 327.68 g/mol .
Scientific Research Applications
Highly Sensitive Detection
Clenpenterol Hydrochloride (CL) has been used in research for highly sensitive detection based on THz metamaterial enhancement . This method is designed to realize the highly sensitive detection of trace CL by THz spectroscopy . The study has significant implications for promoting the detection of other types of clenbuterol and trace substances .
Food Safety
The abuse of Clenpenterol Hydrochloride is a serious threat to people’s life and health . Therefore, it is used in research related to food safety. The study facilitates the rapid, nondestructive, and highly sensitive detection of trace CL in food .
Electromagnetic Theory
Clenpenterol Hydrochloride has been used in research related to electromagnetic theory . A THz metamaterial enhanced micro-nano structure was designed based on the electromagnetic theory to realize the highly sensitive detection of the trace CL by THz spectroscopy .
Spectroscopy
Clenpenterol Hydrochloride has been used in research related to spectroscopy . Four pretreatment methods were used to correct the spectrum, including AirPLS, AsLS, Backcor, and BEADS .
Immunosensor Development
Clenpenterol Hydrochloride has been used in the development of highly sensitive immunosensors . The electrochemical immunosensor based on poly (3,4-ethylenedioxythiophene)/graphene oxide (PEDOT/GO) modified screen-printed carbon electrode (SPCE) for CLB detection was developed for antibiotic monitoring in a food product .
Antibiotic Monitoring
Clenpenterol Hydrochloride is used in antibiotic monitoring in food products . The electrochemical assay was accomplished using a direct competitive format in which the free CLB and clenbuterol-horseradish peroxidase (CLB-HRP) in the solution will compete to form binding with the polyclonal anti-clenbuterol antibody (Ab) immobilized onto the modified electrode surface .
Mechanism of Action
Target of Action
Clenpenterol hydrochloride, also known as Clenbuterol, primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of smooth muscle relaxation and bronchodilation .
Mode of Action
Clenpenterol hydrochloride acts as a beta-2 agonist . It interacts with beta-2 adrenergic receptors, stimulating adenylyl cyclase activity . This stimulation leads to an increase in the production of cyclic adenosine monophosphate (cAMP), which ultimately results in smooth muscle relaxation in the bronchioles .
Biochemical Pathways
The activation of beta-2 adrenergic receptors by Clenpenterol hydrochloride leads to the stimulation of adenylyl cyclase, an enzyme that converts ATP to cAMP . The increase in cAMP levels triggers a series of biochemical reactions that result in the relaxation of smooth muscles in the bronchioles .
Pharmacokinetics
Clenpenterol hydrochloride exhibits high oral bioavailability, ranging from 89 to 98% . It undergoes negligible hepatic metabolism and has an elimination half-life of 36 to 48 hours . The drug is excreted in feces and urine .
Result of Action
The primary result of Clenpenterol hydrochloride’s action is the relaxation of smooth muscles in the bronchioles, making it an effective bronchodilator . This action helps to alleviate symptoms in individuals with chronic breathing disorders such as asthma . Additionally, some studies suggest that Clenpenterol hydrochloride may have anabolic effects, leading to an increase in lean mass and a decrease in body fat .
Safety and Hazards
Clenpenterol hydrochloride is toxic if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure . It can cause skin irritation, serious eye irritation, and respiratory irritation . It is not approved for use in humans in many countries due to its potential to become toxic at even very low doses .
properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2O.ClH/c1-4-13(2,3)17-7-11(18)8-5-9(14)12(16)10(15)6-8;/h5-6,11,17-18H,4,7,16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGDYFOIRCZBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746803 | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clenpenterol hydrochloride | |
CAS RN |
37158-47-7 | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clenpenterol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




